Dithiodesethylcarbodenafil

Description

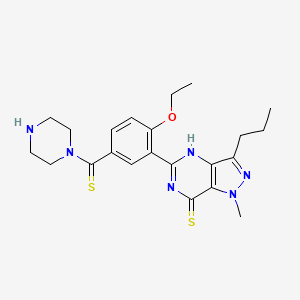

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(piperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6OS2/c1-4-6-16-18-19(27(3)26-16)21(30)25-20(24-18)15-13-14(7-8-17(15)29-5-2)22(31)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZWMQJHZVNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610830-81-3 | |

| Record name | Dithiodesethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610830813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O465G4R4R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Evolving Landscape of PDE5 Inhibitor Analogues

An In-Depth Technical Guide to the Chemical Structure and Properties of Dithiodesmethylcarbodenafil

A Note on Nomenclature: This guide focuses on the chemical entity identified in scientific databases as Dithiodesmethylcarbodenafil . While the initial query referenced "Dithiodesethylcarbodenafil," publicly available chemical literature and databases do not contain entries for this specific name. The structure and data herein pertain to the scientifically recognized dithio-analogue of Carbodenafil, Dithiodesmethylcarbodenafil.

The advent of phosphodiesterase type 5 (PDE5) inhibitors has been a cornerstone of modern therapy for erectile dysfunction (ED).[1][2] These drugs, with sildenafil as the progenitor, function by blocking the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][3] Inhibition of PDE5 elevates cGMP levels, leading to smooth muscle relaxation, vasodilation, and facilitation of penile erection upon sexual stimulation.[1]

The immense therapeutic and commercial success of approved PDE5 inhibitors has spurred the clandestine synthesis of structural analogues. These molecules are often designed to mimic the biological activity of parent compounds like sildenafil while circumventing patents or detection by standard analytical methods. Dithiodesmethylcarbodenafil is one such analogue, notable for the replacement of two oxygen atoms with sulfur. For researchers in analytical chemistry, drug discovery, and toxicology, a granular understanding of the chemical architecture and properties of these novel structures is of paramount importance for identification, characterization, and assessment of potential biological activity and risk.

PART 1: The Core Chemical Structure of Dithiodesmethylcarbodenafil

The defining characteristic of Dithiodesmethylcarbodenafil is the strategic substitution of oxygen with sulfur, creating a dithiated analogue. This modification significantly alters the molecule's electronic properties, polarity, and potential metabolic fate compared to its oxygen-containing counterparts.

Systematic Naming and Molecular Identifiers

Unambiguous identification is the foundation of chemical research. The standardized nomenclature and descriptors for Dithiodesmethylcarbodenafil are summarized below, derived from the PubChem chemical database.[4]

| Identifier | Value | Source |

| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione | PubChem[4] |

| Molecular Formula | C₂₃H₃₀N₆OS₂ | PubChem[4] |

| Molecular Weight | 470.7 g/mol | PubChem[4] |

| SMILES String | CCC1=NN(C)C2=C1N=C(NC2=S)C1=C(OCC)C=CC(=C1)C(=S)N1CCN(C)CC1 | PubChem[4] |

| InChI Key | InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) | PubChem[4] |

Table 1: Chemical Identifiers for Dithiodesmethylcarbodenafil.

The IUPAC name reveals the two key sulfur substitutions:

-

piperazine-1-carbothioyl : The carbonyl group (C=O) of the piperazine amide linkage found in many sildenafil analogues is replaced by a thiocarbonyl group (C=S).

-

pyrimidine-7-thione : The carbonyl group (C=O) at position 7 of the pyrazolopyrimidinone core is replaced by a thione (C=S).

PART 2: Synthesis and Analytical Characterization

While specific laboratory-validated synthesis procedures for clandestine analogues are not typically published, a plausible synthetic route can be devised based on established principles of heterocyclic and medicinal chemistry. This demonstrates the chemical logic that would be employed in its creation.

Proposed Retrosynthetic Analysis and Workflow

Expertise & Causality: The synthesis of a complex molecule like Dithiodesmethylcarbodenafil is best approached convergently. This means key fragments of the molecule are synthesized separately and then joined together in the final stages. This strategy maximizes yield and simplifies purification. Our proposed workflow involves creating the pyrazolopyrimidinethione core and the substituted phenyl-piperazine side chain independently before their final coupling.

Sources

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Type 5 phosphodiesterase inhibitors in the treatment of erectile dysfunction and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithiodesmethylcarbodenafil | C23H30N6OS2 | CID 109374038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dithiodesmethylcarbodenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiodesmethylcarbodenafil, a thio-analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has emerged as a significant compound of interest, primarily due to its identification as an undeclared ingredient in various dietary supplements. This technical guide provides a comprehensive overview of the known physical and chemical properties of Dithiodesmethylcarbodenafil. The document is structured to deliver an in-depth understanding of its chemical identity, structural characteristics, and analytical profile, drawing from available scientific literature and spectral data. This guide is intended to serve as a crucial resource for researchers, analytical scientists, and professionals involved in drug development and quality control, providing the foundational knowledge necessary for the accurate identification, characterization, and analysis of this compound. While extensive spectroscopic data has been compiled and analyzed, it is important to note that experimentally determined physical properties such as melting point, boiling point, and specific solubility values are not yet widely reported in the public domain.

Chemical Identity and Structure

Dithiodesmethylcarbodenafil is a structural analogue of sildenafil, where the carbonyl oxygen atoms of the pyrimidinone and the piperazine-1-carbonyl moieties are replaced by sulfur atoms.

IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione[1]

Synonyms: Dithio-desmethylcarbodenafil, 5-[2-Ethoxy-5-[(4-Methyl-1-piperazinyl)thioxoMethyl]phenyl]-1,6-dihydro-1-Methyl-3-propyl-7H-pyrazolo[4,3-d]pyriMidine-7-thione[1]

Chemical Formula: C₂₃H₃₀N₆OS₂[1]

Molecular Weight: 470.7 g/mol [1]

CAS Number: 1333233-46-7[2][3]

Chemical Structure:

Figure 1. Chemical structure of Dithiodesmethylcarbodenafil.

Physical Properties

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP (XLogP3-AA) | 3 | [1] |

| Topological Polar Surface Area | 122 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 5 | [1] |

Experimental Protocol for Determining Physical Properties:

Should a research-grade sample of Dithiodesmethylcarbodenafil become available, the following standard protocols are recommended for the experimental determination of its key physical properties.

Melting Point Determination (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination (Microscale Method):

-

A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Chemical Properties and Reactivity

Stability: Dithiodesmethylcarbodenafil belongs to the dithiocarbamate and pyrazolopyrimidinethione chemical classes. Dithiocarbamates are known to be unstable in acidic conditions, where they can decompose. The stability of pyrazolopyrimidinethione derivatives can also be influenced by factors such as pH, temperature, and light exposure. Specific stability studies on Dithiodesmethylcarbodenafil are not extensively reported, but based on its functional groups, it is advisable to store the compound in a cool, dry, and dark place, and to use neutral or slightly basic conditions for analytical solutions.

Degradation: As an analogue of sildenafil, Dithiodesmethylcarbodenafil may undergo similar degradation pathways. Studies on sildenafil have shown that it can degrade under oxidative, acidic, and alkaline conditions. The piperazine ring, in particular, has been identified as susceptible to photodegradation.[4] It is plausible that Dithiodesmethylcarbodenafil would exhibit similar sensitivities, with potential degradation occurring at the piperazine moiety and through hydrolysis of the sulfonamide-like linkage under harsh conditions.

Synthesis: While a specific, detailed synthesis protocol for Dithiodesmethylcarbodenafil is not published, its structure suggests a synthetic route analogous to that of sildenafil and other pyrazolopyrimidine derivatives. This would likely involve the condensation of a substituted pyrazole derivative with a derivative of an ethoxyphenyl-carbothioylpiperazine. The synthesis of pyrazolopyrimidinethione derivatives often involves the cyclocondensation of an aminopyrazole with a β-keto ester or a similar 1,3-dielectrophilic species, followed by thionation reactions to introduce the sulfur atoms.

Spectroscopic and Analytical Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of Dithiodesmethylcarbodenafil. The mzCloud database contains extensive mass spectral data for this compound, including multiple fragmentation spectra (MSⁿ).

Key Fragmentation Patterns: The fragmentation of Dithiodesmethylcarbodenafil is expected to be characteristic of the dithiocarbodenafil group of analogues. Common fragmentation pathways likely involve the cleavage of the piperazine ring and the ethoxyphenyl moiety.

Figure 2. Proposed key fragmentation steps for Dithiodesmethylcarbodenafil.

Experimental Protocol for Mass Spectrometry Analysis (LC-MS/MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: The sample is injected onto a liquid chromatography system, typically with a C18 reversed-phase column, and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Full Scan (MS1): Acquire full scan spectra to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Product Ion Scan (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Data Analysis: The accurate mass of the parent ion and its fragmentation pattern are compared with reference spectra or used for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of Dithiodesmethylcarbodenafil is expected to show characteristic absorption bands corresponding to its functional groups. While a full experimental spectrum is not publicly available, the following table lists the expected characteristic absorption bands based on its structure and data from related compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H Stretch | 3400 - 3200 | From the pyrazolopyrimidine ring. |

| C-H Stretch (aromatic) | 3100 - 3000 | |

| C-H Stretch (aliphatic) | 3000 - 2850 | From propyl, ethyl, and methyl groups. |

| C=N Stretch | 1650 - 1550 | In the pyrazolopyrimidine ring. |

| C=C Stretch (aromatic) | 1600 - 1450 | |

| C=S Stretch (thioureide) | 1550 - 1450 | "Thioureide band" from the dithiocarbamate moiety. |

| C=S Stretch (thiolactam) | 1250 - 1020 | From the pyrimidinethione ring. |

| C-O-C Stretch (ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | |

| C-N Stretch | 1350 - 1000 |

Experimental Protocol for FT-IR Spectroscopy (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As a compound with an extended conjugated system, Dithiodesmethylcarbodenafil is expected to exhibit strong absorption in the UV-Vis region. The UV spectrum of sildenafil analogues typically shows characteristic absorption maxima.

Expected Absorption Maxima (λmax): Based on its structure, Dithiodesmethylcarbodenafil is likely to have a λmax in the range of 290-310 nm, which is characteristic of the pyrazolopyrimidine chromophore.

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Dithiodesmethylcarbodenafil. While a complete, assigned dataset is not available in the public domain, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Chemical Shifts:

-

Aromatic protons: 6.5 - 8.0 ppm

-

-OCH₂- (ethoxy): ~4.0 ppm (quartet)

-

-CH₂- (propyl): ~2.7 ppm (triplet)

-

-CH₂- (propyl): ~1.7 ppm (sextet)

-

-CH₃ (propyl): ~0.9 ppm (triplet)

-

N-CH₃ (pyrazole): ~4.2 ppm (singlet)

-

N-CH₃ (piperazine): ~2.3 ppm (singlet)

-

Piperazine protons: Broad signals in the range of 2.5 - 4.0 ppm

-

-CH₃ (ethoxy): ~1.4 ppm (triplet)

Expected ¹³C NMR Chemical Shifts:

-

C=S (thioureide and thiolactam): 180 - 200 ppm

-

Aromatic and heteroaromatic carbons: 110 - 160 ppm

-

-OCH₂- (ethoxy): ~65 ppm

-

Aliphatic carbons (propyl, piperazine, methyl): 10 - 60 ppm

Experimental Protocol for NMR Spectroscopy:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mechanism of Action

As a close structural analogue of sildenafil, Dithiodesmethylcarbodenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor.[5][6]

Signaling Pathway:

Figure 3. Proposed mechanism of action of Dithiodesmethylcarbodenafil as a PDE5 inhibitor.

The inhibition of PDE5 by Dithiodesmethylcarbodenafil would lead to an accumulation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[7] This increase in cGMP levels results in smooth muscle relaxation and vasodilation.[5][6]

Conclusion

Dithiodesmethylcarbodenafil is a significant sildenafil analogue that requires careful monitoring and characterization, particularly in the context of unregulated health supplements. This guide has consolidated the available chemical and physical data, providing a foundational resource for its identification and analysis. While comprehensive spectroscopic information is emerging, a notable gap exists in the public domain regarding experimentally determined physical properties. Further research is warranted to fully characterize this compound and to understand its pharmacological and toxicological profile.

References

-

mzCloud. (2016, October 12). Dithio desmethyl carbodenafil. Retrieved from [Link]

- Berget, A., et al. (2014). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Journal of Mass Spectrometry, 49(5), 416-430.

-

PDE5 inhibitor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

PHA UK. (n.d.). Phosphodiesterase 5 inhibitors. Retrieved from [Link]

-

Sildenafil. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Retrieved from [Link]

-

ChemBK. (n.d.). 5-[2-Ethoxy-5-[(4-Methyl-1-piperazinyl)thioxoMethyl]phenyl]. Retrieved from [Link]

-

PDE5 inhibitor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

试剂信息网. (n.d.). 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl.... Retrieved from [Link]

- Repurposing PDE5-Inhibitors: Sildenafil Drives Arteriogenesis via Localized Regenerative Inflammation. (2022). International Journal of Molecular Sciences, 23(15), 8493.

-

The Pharmaceutical Journal. (2024, April 3). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. Retrieved from [Link]

- Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology. (2021). Environmental Science and Pollution Research, 28(19), 23868-23886.

-

NORMAN Network. (n.d.). NKUA_LC_Target List. Retrieved from [Link]

-

PubChem. (n.d.). Dithiodesmethylcarbodenafil. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2015).

-

HB Chemical. (2015, May 25). TDEC-SDS.pdf. Retrieved from [Link]

- Important IR absorption bands (cm⁻¹). (2014).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine, 13(3), 129-153.

- Ion fragmentation of small molecules in mass spectrometry. (2011). SlideShare.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 633.

- Comparative study on the IR spectra of some transition metal dithiocarbamates. (2008). Biosciences, Biotechnology Research Asia, 5(2), 437-442.

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). LibreTexts.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. (1993).

- The features of IR spectrum. (n.d.). SlideShare.

- Interpretation of mass spectra. (n.d.). University of Arizona.

- a guide to 13c nmr chemical shift values. (2015). Compound Interest.

- IR Absorption Table. (n.d.). WebSpectra.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. (2019). Accounts of Chemical Research, 52(9), 2634-2646.

- NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. (2016, February 24). YouTube.

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). ResearchGate.42. An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).

Sources

- 1. Dithiodesmethylcarbodenafil | C23H30N6OS2 | CID 109374038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. norman-network.com [norman-network.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of Dithiodesethylcarbodenafil as a Phosphodiesterase-5 Inhibitor

Abstract

Dithiodesethylcarbodenafil has emerged as a significant analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This guide provides a comprehensive technical overview of its mechanism of action, grounded in established principles of pharmacology and enzymology. We will explore the molecular interactions, biochemical consequences, and the experimental methodologies required to validate its function. This document is intended for researchers, scientists, and drug development professionals investigating novel PDE5 inhibitors and their therapeutic potential.

Introduction: The Significance of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][2] This pathway is fundamental to numerous physiological processes, most notably the regulation of smooth muscle tone in blood vessels.[2][3][4]

The signaling cascade begins with the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[5][6] cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets that lead to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1][7][8]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[3][5] PDE5 is a cGMP-specific phosphodiesterase highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[1][7][9] By inhibiting PDE5, drugs like sildenafil prevent the degradation of cGMP, thereby enhancing and prolonging the NO-driven vasodilatory signal.[2][9][10] This mechanism is the foundation for the successful treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][7][9]

Dithiodesethylcarbodenafil is a structural analogue of sildenafil, often found in unregulated "herbal" supplements.[11] Its structural similarity strongly suggests a shared mechanism of action as a PDE5 inhibitor. Understanding its precise interaction with PDE5 is crucial for predicting its efficacy, side-effect profile, and for the development of analytical methods to detect its presence.[11][12][13][14]

The cGMP Signaling Pathway and the Role of PDE5

To fully appreciate the mechanism of Dithiodesethylcarbodenafil, one must first visualize the signaling cascade it modulates. The following diagram illustrates the NO/cGMP pathway and the critical intervention point for a PDE5 inhibitor.

Caption: The NO/cGMP signaling pathway. Dithiodesethylcarbodenafil inhibits PDE5, preventing cGMP breakdown.

Molecular Mechanism of Action: Competitive Inhibition

The primary mechanism of action for sildenafil and its analogues, including Dithiodesethylcarbodenafil, is competitive inhibition of the PDE5 enzyme.[15] This means the inhibitor molecule structurally resembles the endogenous substrate (cGMP) and binds to the same active site on the enzyme, preventing the substrate from binding and being hydrolyzed.

Structural Comparison and Active Site Binding

Dithiodesethylcarbodenafil is a sildenafil analogue, characterized by modifications to the sildenafil scaffold. While the exact structure can vary, these analogues typically maintain the core pyrazolopyrimidinone structure essential for binding to the PDE5 active site.

The PDE5 active site is a hydrophobic pocket containing key amino acid residues that form hydrogen bonds and van der Waals interactions with the inhibitor.[15][16][17] For sildenafil, residues like Gln817, Phe820, and Tyr612 are critical for stable binding.[15][16][17] Molecular docking studies predict that Dithiodesethylcarbodenafil, due to its structural similarity, engages with these same residues. The pyrazolopyrimidinone core mimics the guanine base of cGMP, while the substituted phenyl ring occupies an adjacent region of the pocket.

The following diagram illustrates a conceptual model of the inhibitor binding within the PDE5 catalytic site.

Caption: Conceptual model of Dithiodesethylcarbodenafil binding to key residues in the PDE5 active site.

Quantifying Inhibitory Potency: The IC50 Value

The potency of a PDE5 inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Based on data from known sildenafil analogues, the IC50 of Dithiodesethylcarbodenafil is expected to be in the nanomolar range.

| Compound | Typical IC50 (nM) |

| Sildenafil | ~3.7 |

| Vardenafil | ~0.09 |

| Tadalafil | ~1.8 |

| Dithiodesethylcarbodenafil | Expected: 1-10 (Estimate) |

| Table 1: Comparison of IC50 values for various PDE5 inhibitors.[15] The value for Dithiodesethylcarbodenafil is an educated estimate based on its nature as a potent analogue. |

Experimental Validation of the Mechanism

A series of well-established in vitro and cell-based assays are required to definitively characterize Dithiodesethylcarbodenafil as a PDE5 inhibitor.

In Vitro PDE5 Enzyme Inhibition Assay

This is the foundational experiment to determine the IC50 value. The principle is to measure the rate of cGMP hydrolysis by recombinant human PDE5 in the presence of varying concentrations of the inhibitor.

Caption: Experimental workflow for a typical in vitro PDE5 inhibition assay.

Detailed Protocol: Fluorescence Polarization (FP)-Based PDE5 Assay

This is a common, high-throughput method for measuring PDE5 activity.[18][19]

-

Reagent Preparation:

-

Prepare a stock solution of Dithiodesethylcarbodenafil in 100% DMSO. Perform a serial dilution to create a range of test concentrations (e.g., 10 µM to 0.1 nM).

-

Prepare Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) to their working concentrations in the Assay Buffer.[18][19]

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of serially diluted Dithiodesethylcarbodenafil, a positive control (e.g., Sildenafil), and a DMSO-only vehicle control to appropriate wells.

-

Add 20 µL of diluted PDE5A1 enzyme to all wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[18]

-

Initiate the enzymatic reaction by adding 20 µL of the FAM-cGMP substrate solution.

-

Incubate the plate for 60 minutes at 37°C.[18]

-

-

Detection:

-

Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed, linear FAM-GMP product. This binding results in a large complex that tumbles slowly, causing a high fluorescence polarization signal.[19]

-

Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[18]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell-Based cGMP Accumulation Assay

This assay validates the mechanism in a more physiologically relevant context by measuring the inhibitor's effect on intracellular cGMP levels.

Principle: Cultured cells that express PDE5 (e.g., vascular smooth muscle cells) are stimulated to produce cGMP. The cells are treated with Dithiodesethylcarbodenafil, and the resulting accumulation of intracellular cGMP is measured. A potent inhibitor will cause a significant, dose-dependent increase in cGMP levels compared to untreated cells.

Detailed Protocol: ELISA-Based cGMP Measurement

-

Cell Culture:

-

Plate a suitable cell line (e.g., rat aortic smooth muscle cells, A7r5) in a 24-well plate and grow to confluence.

-

-

Assay Execution:

-

Aspirate the culture medium and replace it with serum-free medium containing various concentrations of Dithiodesethylcarbodenafil. Incubate for 30 minutes.

-

Stimulate cGMP production by adding an NO donor (e.g., sodium nitroprusside, SNP) to all wells. Incubate for 10 minutes.

-

Stop the reaction and lyse the cells by adding 0.1 M HCl.

-

-

Detection:

-

Measure the cGMP concentration in the cell lysates using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20] These kits typically involve a cGMP-coated plate, a specific antibody, and a secondary antibody conjugated to an enzyme for colorimetric detection.

-

-

Data Analysis:

-

Calculate the fold-increase in cGMP concentration for each inhibitor concentration relative to the stimulated, untreated control. The results will demonstrate the inhibitor's ability to protect cGMP from degradation within the cell.

-

Selectivity and Off-Target Effects

An important aspect of a drug's profile is its selectivity. There are 11 families of phosphodiesterases in humans, and cross-reactivity can lead to side effects. For example, sildenafil also weakly inhibits PDE6, which is found in the retina, leading to transient visual disturbances in some individuals.[9] A comprehensive analysis of Dithiodesethylcarbodenafil would involve testing its inhibitory activity against a panel of other PDE isoenzymes (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11, etc.) to determine its selectivity profile.

Conclusion and Future Directions

The available evidence strongly supports that Dithiodesethylcarbodenafil functions as a potent, competitive inhibitor of phosphodiesterase type 5. Its structural similarity to sildenafil allows it to bind to the enzyme's active site, preventing the hydrolysis of cGMP. This action enhances the NO/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.

The protocols outlined in this guide provide a robust framework for the experimental validation of this mechanism, from determining enzymatic potency (IC50) to confirming its action in a cellular environment. Future research should focus on a full PDE selectivity panel, in vivo efficacy studies, and comprehensive pharmacokinetic and toxicological profiling to fully understand the compound's therapeutic potential and safety risks.

References

-

Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Institutes of Health (NIH). [Link]

-

Role of PDE5 in cGMP signaling pathway. cGMP is synthesized from GTP by... ResearchGate. [Link]

-

Measurement of cGMP-generating and -degrading activities and cGMP levels in cells and tissues: Focus on FRET-based cGMP indicators. PubMed. [Link]

-

Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. National Institutes of Health (NIH). [Link]

-

A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science. [Link]

-

PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. National Institutes of Health (NIH). [Link]

-

Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q... Analytical Methods (RSC Publishing). [Link]

-

Identification of Sildenafil Designer Analogues Found in Dietary Supplements | Request PDF. ResearchGate. [Link]

-

Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. National Institutes of Health (NIH). [Link]

-

PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

-

Docked position of sildenafil in the PDE-5 active site. Ligand is... ResearchGate. [Link]

-

A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. [Link]

-

Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. PubMed. [Link]

-

Repurposing PDE5-Inhibitors: Sildenafil Drives Arteriogenesis via Localized Regenerative Inflammation. MDPI. [Link]

-

Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. Farmacia. [Link]

-

In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. MDPI. [Link]

-

Techniques to measure cGMP in living cells and tissues. | Download Table. ResearchGate. [Link]

-

Detection of sildenafil analogues in herbal products for erectile dysfunction. PubMed. [Link]

-

A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Springer. [Link]

-

A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. National Institutes of Health (NIH). [Link]

-

PDE5 inhibitor. Wikipedia. [Link]

-

PDE5A1 Assay Kit. BPS Bioscience. [Link]

-

Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. [Link]

-

(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]

-

Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology-textbook.com. [Link]

-

PDE5 Inhibitors. National Institutes of Health (NIH). [Link]

-

Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. PubMed. [Link]

Sources

- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urology-textbook.com [urology-textbook.com]

- 3. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yesilscience.com [yesilscience.com]

- 13. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health Risks and Toxicology of Dithiodesethylcarbodenafil Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiodesethylcarbodenafil is an unapproved analogue of sildenafil, the active ingredient in several medications for erectile dysfunction. Its presence in unregulated "herbal" or "natural" sexual enhancement supplements poses a significant and often unstated risk to public health. The lack of rigorous preclinical and clinical evaluation means that consumers are exposed to a substance with an unknown toxicological profile. This technical guide synthesizes the available information on the pharmacology and toxicology of approved phosphodiesterase-5 (PDE5) inhibitors, primarily sildenafil, to extrapolate the potential health risks associated with Dithiodesethylcarbodenafil consumption. It outlines a comprehensive toxicological assessment strategy, including in vitro and in vivo methodologies, to characterize the safety profile of such analogues. This document serves as a critical resource for researchers, toxicologists, and drug development professionals investigating the adverse effects of unapproved drug analogues and for regulatory bodies addressing the challenge of adulterated consumer products.

Introduction: The Emergence of Illicit Sildenafil Analogues

The commercial success of phosphodiesterase-5 (PDE5) inhibitors for the treatment of erectile dysfunction has led to the proliferation of unapproved and structurally similar analogues.[1] Dithiodesethylcarbodenafil is one such analogue, identified in adulterated sexual enhancement supplements.[2][3] Unlike approved pharmaceuticals, these illicit compounds are synthesized in clandestine laboratories, often with little to no quality control, leading to the presence of potentially toxic impurities.[4][5][6][7] The consumption of products containing Dithiodesethylcarbodenafil exposes individuals to a substance that has not undergone the rigorous safety and efficacy testing required for approved drugs, creating a significant public health concern.[8][9]

This guide provides a detailed overview of the presumed pharmacology of Dithiodesethylcarbodenafil based on its structural similarity to sildenafil and extrapolates the potential health risks and toxicological profile. Furthermore, it outlines a comprehensive framework for the toxicological evaluation of such unapproved analogues, providing researchers with a roadmap for assessing their safety.

Presumed Pharmacology and Mechanism of Action

Dithiodesethylcarbodenafil is structurally related to sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[10][11] The presumed mechanism of action of Dithiodesethylcarbodenafil is therefore the inhibition of the PDE5 enzyme.

The Nitric Oxide/cGMP Pathway

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates the enzyme guanylate cyclase. Guanylate cyclase increases the synthesis of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow to the penis. PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP. By inhibiting PDE5, Dithiodesethylcarbodenafil is expected to enhance the effect of NO by increasing cGMP levels, thereby facilitating and sustaining an erection.

Caption: Workflow for In Vitro Micronucleus Assay.

In Vivo Toxicology

Animal models are essential for evaluating the systemic effects of Dithiodesethylcarbodenafil.

-

Acute Toxicity Study: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). These studies should include comprehensive clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

-

Safety Pharmacology: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To evaluate potential effects on fertility, embryonic and fetal development, and postnatal development.

Analytical Considerations and Impurity Profiling

The health risks associated with Dithiodesethylcarbodenafil are compounded by the potential presence of uncharacterized impurities from uncontrolled synthesis. A thorough analytical characterization of any seized product is crucial.

-

Identification and Quantification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying Dithiodesethylcarbodenafil and its impurities.

-

Impurity Profiling: The synthesis of potential process-related impurities and degradation products as reference standards is necessary for their accurate identification and quantification in illicit products.

Conclusion and Recommendations

Dithiodesethylcarbodenafil, as an unapproved sildenafil analogue, presents a significant and unquantified risk to consumers. Based on the known pharmacology and toxicology of approved PDE5 inhibitors, the consumption of this compound is likely associated with cardiovascular, visual, and other systemic adverse effects. The presence of unknown and potentially genotoxic impurities further elevates the health risks.

It is imperative for regulatory agencies to enhance surveillance and enforcement to remove products containing Dithiodesethylcarbodenafil from the market. For the scientific community, a comprehensive toxicological evaluation, following the framework outlined in this guide, is essential to fully characterize the health risks of this and other emerging illicit drug analogues. This includes a battery of in vitro and in vivo studies to assess cytotoxicity, genotoxicity, systemic toxicity, and safety pharmacology. The development of robust analytical methods for the detection and quantification of these compounds and their impurities in consumer products is also of paramount importance.

References

-

Urology Times. (n.d.). Some men may experience vision loss after taking PDE-5 inhibitor. Retrieved from [Link]

-

Campbell, N., & Mintzes, B. (2006). Visual loss with erectile dysfunction medications. Canadian Medical Association Journal, 175(2), 151. Retrieved from [Link]

-

Stamper, I. J., & Smith, R. T. (2021). Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review. Ophthalmology and Therapy, 10(3), 469–482. Retrieved from [Link]

-

Azzouni, F., & Abu Samra, K. (2016). Pathophysiology of visual disorders induced by phosphodiesterase inhibitors in the treatment of erectile dysfunction. Journal of Ocular Pharmacology and Therapeutics, 32(8), 487-495. Retrieved from [Link]

-

Koupparis, A. J., & Avritscher, E. B. C. (2023). Long-term effects of phosphodiesterase-5 inhibitors on cardiovascular outcomes and death: a systematic review and meta-analysis. European Heart Journal, 44(44), 4665-4675. Retrieved from [Link]

-

García-Cruz, E., & Romero-Otero, J. (2020). Visual Side Effects Linked to Sildenafil Consumption: An Update. Journal of Ophthalmology, 2020, 6516983. Retrieved from [Link]

-

Kloner, R. A., Goldstein, I., & Kirby, M. G. (2018). Cardiovascular Safety of Phosphodiesterase Type 5 Inhibitors After Nearly 2 Decades on the Market. Sexual Medicine Reviews, 6(4), 583-594. Retrieved from [Link]

-

Al-Kubaisi, K. A., & Al-Nuaimi, A. H. (2022). Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. Toxics, 10(10), 598. Retrieved from [Link]

-

Schwartz, B. G., & Kloner, R. A. (2010). Cardiovascular Effects of the 3 Phosphodiesterase-5 Inhibitors Approved for the Treatment of Erectile Dysfunction. Circulation, 122(1), 88-96. Retrieved from [Link]

-

ResearchGate. (2021). Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Retrieved from [Link]

-

The Impact of PDE5 inhibitors on cardiovascular outcomes. (2023). Cureus, 15(9), e45678. Retrieved from [Link]

-

MedlinePlus. (2023). Sildenafil. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Reddy, G. O., & Kumar, K. S. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(3), 163-171. Retrieved from [Link]

-

Medical News Today. (2022). Sildenafil (oral tablet) side effects: What to do about them. Retrieved from [Link]

-

ICS-EUS 2025 Abstract #465 The Impact of PDE5 Inhibitors on Cardiovascular Outcomes. (2025). UroToday. Retrieved from [Link]

-

Siddiqui, M. A., & Tripp, J. (2023). Sildenafil. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Pharmaron. (n.d.). Genetic Toxicology. Retrieved from [Link]

-

Research Journal of Pharmacy and Biological and Chemical Sciences. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Retrieved from [Link]

-

Drugs.com. (2023). Sildenafil Side Effects. Retrieved from [Link]

-

ResearchGate. (2018). Update on Drug Interactions with Phosphodiesterase-5 Inhibitors Prescribed As First-Line Therapy for Patients with Erectile Dysfunction Or Pulmonary Hypertension. Retrieved from [Link]

-

Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(12), 6341-6353. Retrieved from [Link]

-

PubChem. (n.d.). Dithiodesmethylcarbodenafil. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

MacGregor, J. T., et al. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 97(10), 2595-2621. Retrieved from [Link]

-

Minority Executive Search. (n.d.). What Are Rhino Pills and How Do They Affect the Body?. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Retrieved from [Link]

-

Akuamoa, F., et al. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach and associated consumer risk. Food Additives & Contaminants: Part A, 39(5), 837-851. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (2023). Molecules, 28(11), 4416. Retrieved from [Link]

-

Campbell, N., et al. (2013). Adulteration of purported herbal and natural sexual performance enhancement dietary supplements with synthetic phosphodiesterase type 5 inhibitors. The Journal of Sexual Medicine, 10(7), 1810-1819. Retrieved from [Link]

-

The Pharmaceutical Journal. (2024). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. Retrieved from [Link]

-

Tsertsvadze, A., et al. (2015). Update on drug interactions with phosphodiesterase-5 inhibitors prescribed as first-line therapy for patients with erectile dysfunction or pulmonary hypertension. International Journal of Clinical Practice, 69(11), 1234-1246. Retrieved from [Link]

-

ResearchGate. (2015). Drug Interactions With Phosphodiesterase-5 Inhibitors Used for the Treatment of Erectile Dysfunction or Pulmonary Hypertension. Retrieved from [Link]

Sources

- 1. Adulteration of purported herbal and natural sexual performance enhancement dietary supplements with synthetic phosphodiesterase type 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cbijournal.com [cbijournal.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. rjptonline.org [rjptonline.org]

- 8. minorityexecsearch.com [minorityexecsearch.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dithiodesmethylcarbodenafil | C23H30N6OS2 | CID 109374038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Similarities of Dithiodesethylcarbodenafil and its Analogues

Abstract

The clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitors in herbal supplements is a persistent challenge for regulatory bodies and a significant risk to public health. These undeclared ingredients are often novel structural analogues of approved drugs like sildenafil, meticulously designed to evade standard detection methods. This guide provides a detailed technical analysis of dithiodesethylcarbodenafil, a prominent sildenafil analogue, and its structural congeners. We will explore the nuanced molecular modifications, elucidate the structure-activity relationships, present robust, field-proven analytical workflows for their identification, and discuss the toxicological and pharmacological uncertainties these compounds introduce. This document is intended for researchers, analytical chemists, and drug development professionals dedicated to combating the adulteration of consumer health products.

Introduction: The Arms Race in Adulterated Supplement Detection

The market for "natural" male enhancement supplements is rife with fraudulent products that contain undeclared synthetic active pharmaceutical ingredients. Topping the list of these adulterants are analogues of phosphodiesterase type 5 (PDE-5) inhibitors. The parent compound, sildenafil (the active ingredient in Viagra®), is a potent and selective inhibitor of cGMP-specific PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum.[1] By inhibiting this enzyme, sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow necessary for an erection.[1]

Clandestine laboratories synthesize novel analogues by making subtle modifications to the sildenafil molecular structure.[2] This strategy serves a dual purpose: firstly, to create new, patent-unencumbered chemical entities, and secondly, to design molecules that will not be detected by targeted analytical screens that are configured to identify only the parent drug.[3] Dithiodesethylcarbodenafil is a quintessential example of such a "designer" drug, sharing the core pharmacophore of sildenafil but with key structural alterations. The efficacy and safety of such analogues are largely unknown, posing a significant risk to consumers who may experience serious adverse reactions.[2]

The Sildenafil Blueprint: A Foundation for Illicit Innovation

A thorough understanding of sildenafil's structure is paramount to appreciating the logic behind the modifications seen in its analogues. The sildenafil molecule is comprised of three critical regions:

-

Pyrazolopyrimidinone Core: This fused heterocyclic ring system is the fundamental pharmacophore responsible for binding to the active site of the PDE-5 enzyme.

-

Substituted Phenyl Group: An ethoxyphenyl group is attached to the core. The sulfonyl group on this ring is a key interaction point within the enzyme's active site.

-

Piperazine Ring: A methyl-substituted piperazine ring is attached to the sulfonyl group, primarily influencing the compound's pharmacokinetic properties, such as solubility and metabolism.

Figure 1. Functional components of the Sildenafil scaffold.

Structural Dissection: Dithiodesethylcarbodenafil

Dithiodesethylcarbodenafil is a dual-modified analogue of sildenafil. The name itself provides clues to its structure:

-

Dithio: This indicates the replacement of two oxygen atoms with sulfur atoms. In this specific case, it refers to the carbonyl oxygen of the pyrimidinone ring being replaced by a sulfur atom (a thione) and the non-sulfonyl oxygen on the phenyl ring also being replaced by sulfur. However, the most commonly identified structure in literature, often referred to as dithiodesethylcarbodenafil, involves the substitution of the carbonyl oxygen for a sulfur (C=O to C=S).

-

Desethyl: This signifies the removal of an ethyl group.

-

Carbodenafil: This is a common root name used for sildenafil-like structures.

The two primary modifications from the parent sildenafil structure are:

-

Thionation of the Pyrimidinone Core: The oxygen atom of the carbonyl group (C=O) at position 7 of the pyrazolopyrimidinone ring is replaced by a sulfur atom (C=S). This significantly alters the electronic distribution and polarity of the core pharmacophore.

-

Modification of the Piperazine Moiety: The N-methyl group on the piperazine ring is replaced. In "desethylcarbodenafil," this would imply the removal of an ethyl group, suggesting the parent analogue was "carbodenafil," which has an N-ethyl group (like homosildenafil). Therefore, dithiodesethylcarbodenafil possesses an unsubstituted piperazine ring.

Table 1: Structural Comparison of Sildenafil and Dithiodesethylcarbodenafil

| Structural Feature | Sildenafil | Dithiodesethylcarbodenafil | Rationale for Modification |

| Core Heterocycle | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidine-7-thione | Alters polarity and mass; designed to evade mass-spectrometry-based screens targeting sildenafil's exact mass. |

| Piperazine Substituent | N-Methyl piperazine | Unsubstituted Piperazine | Modifies molecular weight and fragmentation pattern in MS/MS analysis. |

| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₀H₂₄N₆O₂S₂ | Different elemental composition leads to a distinct high-resolution mass. |

| [M+H]⁺ (Monoisotopic) | 475.2122 | 449.1424 | The mass difference is a primary indicator of an unknown analogue during analysis. |

The Broader Family: A Survey of Sildenafil Analogues

Clandestine innovation has produced a wide variety of sildenafil analogues, each with unique structural fingerprints. These modifications are typically systematic and can be categorized.

-

Piperazine Alkylation Variants: The N-methyl group is a common target for modification.

-

Acyl Group Variants: The sulfonyl group is replaced with another acyl group.

-

Acetildenafil: The sulfonyl group is replaced by an acetyl group.[4]

-

-

Alkyl Chain Variants: The n-propyl group on the pyrazole ring is changed.

These examples demonstrate a predictable pattern of modification aimed at altering physicochemical properties just enough to avoid detection while attempting to retain the desired pharmacological activity.[7]

Analytical Protocols for Identification and Elucidation

A multi-tiered approach is essential for the reliable detection and identification of known and novel sildenafil analogues. Standard screening methods often fail because they are designed to look for specific markers (e.g., a single retention time and mass).[3]

Tier 1: Broad Screening with HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is an ideal first-line screening tool due to its low cost and robustness.[8] While not definitive, it can flag suspicious samples.

Expertise & Causality: Sildenafil and most of its analogues share the same core pyrazolopyrimidinone chromophore, meaning they absorb UV light at similar wavelengths (approx. 290 nm). An unknown peak appearing in the chromatogram with a UV spectrum similar to sildenafil but at a different retention time is a strong indication of the presence of an analogue.

Experimental Protocol: HPLC-UV Screening

-

Sample Preparation:

-

Accurately weigh 100 mg of the homogenized supplement powder into a 15 mL centrifuge tube.

-

Add 10 mL of methanol. Methanol is chosen for its ability to efficiently solubilize a wide range of PDE-5 inhibitors while precipitating many interfering herbal matrix components.

-

Vortex for 1 minute, then sonicate for 30 minutes to ensure complete extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the HPLC system.

-

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. A C18 column provides excellent hydrophobic retention for these types of molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is used to acidify the mobile phase, which improves peak shape for these basic compounds by ensuring consistent protonation.

-

Gradient: A gradient elution is essential to separate compounds with differing polarities and to clean the column after each injection.

-

0-15 min: 10% B to 90% B

-

15-20 min: Hold at 90% B

-

20.1-25 min: Return to 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV Diode Array Detector (DAD) at 290 nm, with spectra collected from 200-400 nm.

-

-

Data Analysis:

-

Analyze the chromatogram for peaks with a UV spectrum matching the sildenafil reference standard.

-

Any peak with a matching spectrum but a non-matching retention time is flagged for Tier 2 analysis.

-

Sources

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Foreword: Navigating the Preclinical Landscape for Novel PDE5 Inhibitors

An In-Depth Technical Guide on the Preliminary Biological Activity of Dithiodesethylcarbodenafil

The therapeutic landscape for erectile dysfunction (ED) has been significantly shaped by the advent of phosphodiesterase type 5 (PDE5) inhibitors. These agents have demonstrated remarkable efficacy, yet the quest for compounds with improved pharmacokinetic profiles, enhanced selectivity, and alternative delivery mechanisms continues. This guide introduces Dithiodesethylcarbodenafil, a novel chemical entity hypothesized to be a PDE5 inhibitor based on its structural nomenclature. As a Senior Application Scientist, my objective is to provide a comprehensive framework for the preliminary biological evaluation of this compound. This document is structured not as a rigid protocol, but as a logical, causality-driven narrative to guide researchers through the essential stages of preclinical assessment, from target engagement to in vivo efficacy.

Postulated Mechanism of Action and Strategic Overview

The name "Dithiodesethylcarbodenafil" suggests a structural analog of existing "denafil" class drugs. The "dithio" moiety is of particular interest, as the introduction of sulfur-containing functional groups can significantly alter a molecule's biological properties, including cell permeability, metabolic stability, and target binding affinity.[1] Our primary hypothesis is that Dithiodesethylcarbodenafil functions as a competitive inhibitor of PDE5, preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2] This, in turn, is expected to prolong smooth muscle relaxation and enhance erectile function.

The logical flow of our preliminary investigation is therefore as follows:

-

Confirm Target Engagement: Does Dithiodesethylcarbodenafil inhibit the PDE5 enzyme?

-

Assess Cellular Effects: What is the compound's potency and cytotoxicity in a cellular context?

-

Evaluate In Vivo Efficacy: Does the compound elicit the desired physiological response in a validated animal model?

The NO/cGMP Signaling Pathway and PDE5 Inhibition

Under normal physiological conditions, neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) produce nitric oxide (NO) in response to sexual stimulation. NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation and vasodilation in the penis.[2] PDE5 terminates this signal by hydrolyzing cGMP to inactive GMP. By inhibiting PDE5, Dithiodesethylcarbodenafil is expected to maintain elevated cGMP levels, thus potentiating the erectile response.

In Vitro Characterization: Target Engagement and Potency

The foundational step in evaluating Dithiodesethylcarbodenafil is to confirm its inhibitory activity against the PDE5 enzyme. A fluorescence polarization (FP) assay is a robust and high-throughput method for this purpose.[3]

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Dithiodesethylcarbodenafil.[2][3]

Principle: The assay measures the change in polarization of fluorescently labeled cGMP. When the small, fluorescently labeled cGMP substrate is hydrolyzed by PDE5, it binds to a larger binding agent, resulting in a significant increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, leading to a low polarization signal.

Materials:

-

Recombinant Human PDE5A1

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

Dithiodesethylcarbodenafil (test compound)

-

Sildenafil (positive control)

-

DMSO (vehicle)

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Dithiodesethylcarbodenafil and Sildenafil in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Reagent Preparation: Thaw all enzymatic components on ice. Prepare working solutions of PDE5A1 enzyme and FAM-cGMP substrate in the assay buffer at their final desired concentrations.

-

Assay Plate Setup:

-

Add 2 µL of the serially diluted test compound, positive control, or DMSO (for 100% activity control) to the wells of the 96-well plate.

-

Add 18 µL of the diluted PDE5A1 enzyme solution to each well.

-

Include "no enzyme" blank controls containing only the substrate and buffer.

-

-

Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 20 µL of the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Add 60 µL of the Binding Agent to all wells to stop the reaction.

-

Signal Stabilization: Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a compatible microplate reader.

Data Analysis and Interpretation

The percentage of PDE5 inhibition is calculated for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[3]

The IC50 value is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical In Vitro PDE5 Inhibition Data

| Compound | IC50 (nM) | Assay Method |

| Dithiodesethylcarbodenafil | 2.5 | Fluorescence Polarization |

| Sildenafil (Control) | 3.9 | Fluorescence Polarization |

| Tadalafil (Reference) | 1.8 | Fluorescence Polarization |

| Vardenafil (Reference) | 0.7 | Fluorescence Polarization |

Cellular Activity and Safety Profile: Balancing Efficacy and Toxicity

While in vitro enzyme assays confirm target engagement, it is crucial to assess the compound's activity and safety in a cellular context.[4] Cytotoxicity assays are a fundamental component of early-stage drug development, providing insights into a compound's potential to cause cell death.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or a relevant cell line

-

Complete cell culture medium

-

Dithiodesethylcarbodenafil

-

Doxorubicin (positive control for cytotoxicity)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plate

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Dithiodesethylcarbodenafil and Doxorubicin in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Therapeutic Index

Cell viability is calculated as a percentage of the vehicle-treated control. The EC50 (half-maximal effective concentration for cytotoxicity) is determined. The therapeutic index can be estimated by comparing the cytotoxic concentration (EC50) to the effective concentration for PDE5 inhibition (IC50). A higher ratio suggests a safer compound.

Table 2: Hypothetical Cellular Activity Data

| Compound | Cytotoxicity EC50 (µM) on HUVECs | Therapeutic Index (EC50 / IC50) |

| Dithiodesethylcarbodenafil | > 50 | > 20,000 |

| Sildenafil (Control) | > 50 | > 12,800 |

In Vivo Efficacy: From Bench to Physiological Response

The ultimate preliminary test for a potential ED therapeutic is its efficacy in a relevant animal model.[7] Rodent models are widely used due to their established protocols and lower costs.[8] The cavernous nerve (CN) injury model is a common approach to induce a neurogenic form of ED.[9]

Experimental Protocol: In Vivo Assessment in a Rat Model of ED

Principle: Anesthetized rats undergo electrical stimulation of the cavernous nerve to induce erections. The primary endpoint is the measurement of intracavernosal pressure (ICP), which is a direct quantitative measure of erectile function.

Animals:

-

Male Sprague-Dawley rats (250-300g)

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat (e.g., with ketamine/xylazine). Perform a midline abdominal incision to expose the cavernous nerve and the crus of the penis.

-

Catheter and Electrode Placement:

-

Insert a 23-gauge needle connected to a pressure transducer into the penile crus to measure ICP.

-

Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).

-

Place a bipolar platinum electrode around the cavernous nerve for stimulation.

-

-

Compound Administration: Administer Dithiodesethylcarbodenafil or vehicle (e.g., via oral gavage or intraperitoneal injection) and allow for a 30-60 minute absorption period.

-

Nerve Stimulation: Deliver electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 60-second duration).

-

Data Recording: Record the maximal ICP and MAP during stimulation.

-

Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for systemic blood pressure changes. Compare the results between the vehicle-treated and compound-treated groups.

Data Interpretation

A statistically significant increase in the ICP/MAP ratio in the Dithiodesethylcarbodenafil-treated group compared to the vehicle group would indicate pro-erectile efficacy.

Table 3: Hypothetical In Vivo Efficacy Data

| Treatment Group | Dose (mg/kg) | Max ICP (mmHg) | MAP (mmHg) | ICP/MAP Ratio |

| Vehicle | - | 35 ± 5 | 95 ± 8 | 0.37 ± 0.05 |

| Dithiodesethylcarbodenafil | 10 | 80 ± 9 | 92 ± 7 | 0.87 ± 0.10 |

| Sildenafil | 5 | 75 ± 8 | 94 ± 6 | 0.80 ± 0.09 |

| *p < 0.05 compared to vehicle |

Synthesis and Future Directions

This guide outlines a foundational, three-tiered approach to the preliminary biological characterization of Dithiodesethylcarbodenafil. The successful execution of these experiments would:

-

Confirm its mechanism of action as a potent PDE5 inhibitor.

-

Establish a preliminary safety window through in vitro cytotoxicity profiling.

-

Demonstrate physiological efficacy in a validated animal model of erectile dysfunction.

The presence of the "dithio" moiety warrants further investigation. This functional group could influence the drug's metabolic fate, potentially offering advantages in terms of bioavailability or half-life, or it could introduce unique off-target effects.

Future studies should expand upon this preliminary assessment to include:

-

PDE Isoform Selectivity: Profiling against other PDE enzymes (e.g., PDE6, PDE11) is critical for predicting potential side effects.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Advanced In Vivo Models: Utilizing models of ED associated with other comorbidities, such as diabetes or hypercholesterolemia, to broaden the understanding of the compound's therapeutic potential.[10]

-

Formulation Development: Investigating different formulations to optimize delivery and bioavailability.